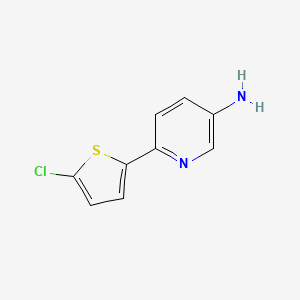

6-(5-Chlorothiophen-2-yl)pyridin-3-amine

Description

BenchChem offers high-quality 6-(5-Chlorothiophen-2-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Chlorothiophen-2-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(5-chlorothiophen-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-4-3-8(13-9)7-2-1-6(11)5-12-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKKVMOLBJVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(5-Chlorothiophen-2-yl)pyridin-3-amine CAS 438585-65-0 properties

An In-depth Technical Guide to 6-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS 438585-65-0)

Abstract

This technical guide provides a comprehensive scientific overview of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine, CAS Number 438585-65-0. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, integrating the key structural motifs of a 3-aminopyridine and a 5-chlorothiophene. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to offer robust insights into its properties, synthesis, reactivity, and potential applications. By providing predictive analysis and exemplary protocols, this guide serves as a foundational resource for researchers looking to incorporate this scaffold into their synthetic and drug discovery programs.

Core Molecular Attributes: Physicochemical and Spectroscopic Properties

The structure of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine is characterized by a pyridine ring substituted with an amino group at the 3-position and a 5-chlorothiophen-2-yl group at the 6-position. This arrangement dictates its chemical behavior, blending the nucleophilic and basic properties of an aminopyridine with the reactivity profile of a halogenated thiophene.

Table 1: Physicochemical Properties of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine

| Property | Value | Source/Method |

| CAS Number | 438585-65-0 | - |

| Molecular Formula | C₉H₇ClN₂S | (Calculated) |

| Molecular Weight | 210.69 g/mol | (Calculated) |

| Appearance | Predicted: Off-white to yellow or brown solid | (Extrapolated from similar compounds) |

| Melting Point | Predicted: 100-150 °C | (Extrapolated from analogues) |

| Boiling Point | > 300 °C (decomposes) | (Estimated) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | (Predicted based on structure) |

| pKa | Predicted: 4.0 - 5.5 (for the pyridine nitrogen) | (Estimated based on 3-aminopyridine[1]) |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both heterocyclic rings.

-

Pyridine Protons (3H): Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position (H-2) will likely be a doublet, the proton at the 4-position (H-4) a doublet, and the proton at the 5-position (H-5) a doublet of doublets.

-

Thiophene Protons (2H): Two doublets in the aromatic region (δ 7.0-7.5 ppm), showing characteristic coupling for adjacent protons on a thiophene ring.

-

Amine Protons (2H): A broad singlet (δ 3.5-5.0 ppm), the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Pyridine Carbons: ~δ 140-150 ppm (C-6, C-2), ~δ 138 ppm (C-3, attached to NH₂), ~δ 120-125 ppm (C-4, C-5).

-

Thiophene Carbons: ~δ 135-145 ppm (C-2', attached to pyridine; C-5', attached to Cl), ~δ 125-130 ppm (C-3', C-4').

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands confirming the key functional groups.[2]

-

N-H Stretching: Two sharp bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine).

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

N-H Bending: A strong band around 1620 cm⁻¹.

-

C=C and C=N Ring Stretching: Multiple strong bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A band in the 700-850 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 210.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 212 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing a single chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach to synthesize 6-(5-Chlorothiophen-2-yl)pyridin-3-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method offers high functional group tolerance, making it ideal for coupling heterocyclic fragments. The strategy involves coupling a halogenated pyridine with a thiophene-boronic acid (or ester), or vice versa.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

This reaction is highly efficient for creating C-C bonds between aromatic systems and is a cornerstone of modern pharmaceutical synthesis.[3][5] The use of boronic esters can sometimes offer advantages in terms of stability and handling compared to boronic acids.[6]

Reactivity Profile

The molecule possesses three primary sites of reactivity: the amino group, the pyridine ring, and the C-Cl bond on the thiophene ring.

-

3-Amino Group: This group is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and reductive amination. It is also an activating, ortho-, para-directing group for electrophilic substitution on the pyridine ring, although the pyridine nitrogen deactivates the ring overall.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity to the molecule and can be protonated or alkylated to form pyridinium salts.[1] Its basicity is slightly increased by the electron-donating amino group.

-

Chlorothiophene Moiety: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions or, more commonly, can serve as a handle for further transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional diversity at this position.

Potential Applications in Research and Drug Development

The fusion of aminopyridine and thiophene scaffolds is of significant interest in medicinal chemistry. Both heterocycles are considered "privileged structures" that are frequently found in biologically active compounds.[7][8][9][10]

-

Kinase Inhibition: Many kinase inhibitors feature a central aminopyridine or related aminopyrimidine core that forms key hydrogen bond interactions within the ATP-binding pocket of the target enzyme. The thiophene moiety can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

-

Antimicrobial and Antitumor Agents: Thiophene and aminopyridine derivatives have independently shown a broad spectrum of antimicrobial and antitumor activities.[11] Combining these two pharmacophores could lead to synergistic effects or novel mechanisms of action. Several studies have reported the synthesis of thiophene-based heterocycles with promising antibacterial, antifungal, and cytotoxic properties.[9][11]

-

CNS-Active Agents: Aminopyridines are known to act as potassium channel blockers and can modulate neurotransmitter release, making them relevant for neurological disorders.[12] The lipophilic chlorothiophene group can aid in blood-brain barrier penetration, a critical factor for CNS drug candidates.

Caption: Core scaffold and potential application areas.

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-(5-Chlorothiophen-2-yl)pyridin-3-amine.

Materials:

-

6-Bromopyridin-3-amine (1.0 equiv)

-

5-Chlorothiophene-2-boronic acid pinacol ester (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add 6-bromopyridin-3-amine, 5-chlorothiophene-2-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: N-Acetylation of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine

Objective: To synthesize N-(6-(5-Chlorothiophen-2-yl)pyridin-3-yl)acetamide.

Materials:

-

6-(5-Chlorothiophen-2-yl)pyridin-3-amine (1.0 equiv)

-

Acetic Anhydride (1.1 equiv)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM) as co-solvent (optional)

Procedure:

-

Dissolve 6-(5-Chlorothiophen-2-yl)pyridin-3-amine in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product, which may be further purified by recrystallization or chromatography if necessary.

Safety and Handling

As no specific safety data sheet (SDS) exists for this compound, precautions should be based on analogous structures such as 3-aminopyridine and other halogenated aromatic compounds.

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

6-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS 438585-65-0) is a strategically designed heterocyclic building block with significant potential for applications in drug discovery and materials science. While direct experimental data is sparse, its chemical properties can be reliably predicted from its structure. Its synthesis is accessible through robust methods like the Suzuki-Miyaura coupling, and its multiple reactive sites offer numerous opportunities for derivatization. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]

- Salarian, A. A., et al. (n.d.). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)

-

Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Available at: [Link]

- Othman, I. M. M., & Nasr, H. M. D. (2015). Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. Trade Science Inc.

- Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

- Abdel-Wahab, B. F., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.

-

The Good Scents Company. (n.d.). 3-aminopyridine. Available at: [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

- Liu, M.-C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.

- Aly, A. A., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, PMC.

- Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- ResearchGate. (2007). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]

- Bond, A. D., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E, NIH.

- Krishnakumar, V., & John, X. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc.

- Savita, S., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online.

- Utkin, A. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, PMC.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Al-Ostoot, F. H., et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, PubMed.

-

PharmaCompass. (n.d.). 6-chloro-3-amino pyridine. Available at: [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

-

ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

- Gao, M., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.

-

PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-amine. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-chloropyridine. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Available at: [Link]

-

Corey Organics. (n.d.). Manufacture of Pyridine Derivatives. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. nbinno.com [nbinno.com]

The Pyridine Core in Modern Anticoagulant Design: A Technical Guide to Synthesis, Purification, and Evaluation

Introduction: The Enduring Significance of the Pyridine Scaffold in Anticoagulant Research

The pyridine ring, a foundational heterocyclic motif, continues to be a cornerstone in the design of novel anticoagulant therapeutics.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization make it an exceptionally versatile scaffold for targeting key enzymes in the coagulation cascade, most notably Factor Xa (FXa) and thrombin.[3][4] Pyridine-based structures are integral to several FDA-approved anticoagulants, underscoring their clinical relevance.[4] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the synthesis, purification, and biological evaluation of critical pyridine-based intermediates that form the core of next-generation anticoagulants. We will move beyond theoretical concepts to provide field-proven insights and detailed, actionable protocols.

Part 1: Synthesis of Key Pyridine-Based Intermediates

The successful development of novel pyridine-based anticoagulants hinges on the efficient and scalable synthesis of their core intermediates. This section details the synthetic protocols for two exemplary and highly relevant pyridine-based scaffolds: the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid core found in the direct FXa inhibitor Edoxaban, and a versatile tetrahydropyrazolopyridone scaffold.

Synthesis of the Edoxaban Core: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

The synthesis of this complex tricycle is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This intermediate is crucial for the synthesis of Edoxaban and its analogues.[5][6]

dot

Caption: Synthetic pathway for the Edoxaban core intermediate.

Experimental Protocol:

-

Step 1 & 2: Synthesis of the 1,3-Diketone Intermediate.

-

The synthesis begins with a Stork enamine reaction between N-Boc-piperidin-4-one and ethyl 2-chloro-2-oxoacetate.[7]

-

The resulting enamine is then hydrolyzed using a biphasic system of dichloromethane and aqueous HCl to yield the ester-containing 1,3-diketone. This method has been shown to be effective for large-scale synthesis.[7]

-

-

Step 3: Formation of the Tetrahydrothiazolo[5,4-c]pyridine Ring.

-

The 1,3-diketone intermediate is reacted with a suitable thiocarbamide in a cyclocondensation reaction to form the core heterocyclic structure.

-

-

Step 4: N-methylation and Saponification.

-

The nitrogen of the piperidine ring is methylated, commonly via an Eschweiler-Clarke reaction using formaldehyde and formic acid.

-

The ester is then saponified using a base such as lithium hydroxide to yield the carboxylic acid.[8]

-

Finally, the product is treated with hydrochloric acid in ethanol to precipitate the desired 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.[6]

-

Synthesis of a Tetrahydropyrazolopyridone Scaffold

This scaffold is present in a novel series of potent FXa inhibitors. The synthesis leverages a multi-component reaction strategy, which is highly efficient for building molecular complexity in a single step.[9]

dot

Caption: General scheme for the synthesis of tetrahydropyrazolopyridone cores.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve hydrazine hydrate (2.0 mmol) and ethyl acetoacetate (2.0 mmol) in water (3 mL) and stir at room temperature.[10]

-

Addition of Reagents: To this solution, add the desired aromatic aldehyde (1.0 mmol) and ammonium acetate (4.0 mmol).[10]

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:EtOAc (70:30).[10]

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with cold water. The product will precipitate as a solid.[10]

-

Purification: Collect the solid product by simple filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[10]

This catalyst-free, aqueous-based method is environmentally friendly and offers a straightforward work-up procedure.[10]

Part 2: Purification of Pyridine-Based Intermediates

The purity of the intermediates is paramount for the successful synthesis of the final active pharmaceutical ingredient (API) and for obtaining reliable biological data. This section outlines common and effective purification techniques.

Column Chromatography

Column chromatography is a widely used technique for purifying pyridine derivatives from reaction byproducts and unreacted starting materials.[11]

Experimental Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).

-

Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Add a layer of sand on top of the settled silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.[11]

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

For pyridine carboxamide derivatives, silica gel with a mesh size of 100-200 or 230-400 is commonly used.[12]

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for analytical standards or late-stage intermediates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Key Considerations for Method Development:

-

Column: A C18 column is a common starting point for pyridine derivatives.[13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer is typically used. The pH of the buffer is a critical parameter to optimize for good peak shape and resolution.[13][14]

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the pyridine ring (e.g., 254 nm).[13]

| Parameter | Typical Conditions | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and resolution for many pyridine derivatives.[13] |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic or Sulfuric Acid | The acid improves peak shape for basic pyridine compounds.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[13] |

| Detection | UV at 254 nm | The pyridine ring has strong absorbance at this wavelength.[13] |

| Column Temperature | 25-40 °C | Temperature can be optimized to improve resolution. |

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized intermediates is a critical step. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[14] For complex molecules like Edoxaban and its intermediates, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information. Electrospray ionization (ESI) is a common technique for these types of molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C-N bonds, based on their characteristic vibrational frequencies.

Part 4: Biological Evaluation of Anticoagulant Activity

Once the pyridine-based intermediates are synthesized and purified, they are typically advanced to biological evaluation to assess their anticoagulant properties. This involves a tiered approach, starting with in vitro enzyme and plasma-based assays, followed by in vivo models of thrombosis.

In Vitro Assays

4.1.1 Direct Enzyme Inhibition Assay (e.g., Anti-Factor Xa Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific coagulation factor, such as Factor Xa.

dot

Caption: Workflow for a chromogenic anti-Factor Xa inhibition assay.

Experimental Protocol:

-

Reagent Preparation:

-

Dilute human Factor Xa to a working concentration (e.g., 0.125 ng/µL) in a suitable buffer.

-

Prepare serial dilutions of the test inhibitor in the same buffer. If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Dilute a chromogenic substrate specific for FXa (e.g., S-2222) in buffer.

-

-

Assay Procedure (96-well plate format):

-

Add diluted Factor Xa to the wells.

-

Add the test inhibitor solutions to the respective wells. Include positive controls (a known FXa inhibitor like Rivaroxaban) and negative controls (buffer/DMSO only).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) with gentle agitation.

-

Initiate the reaction by adding the diluted chromogenic substrate to all wells.

-

Measure the absorbance at 405 nm over time using a plate reader. The rate of color development is proportional to the residual FXa activity.

-

-

Data Analysis:

-

Calculate the percentage of FXa inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Assay Component | Typical Concentration/Condition |

| Human Factor Xa | 0.125 ng/µL |

| Chromogenic Substrate | 0.5 - 1.0 mM |

| Incubation Time | 30 minutes at room temperature |

| Wavelength | 405 nm |

4.1.2 Plasma-Based Coagulation Assays (aPTT and PT)

These global coagulation assays measure the time it takes for plasma to clot and are used to assess the overall effect of an inhibitor on the intrinsic (aPTT) and extrinsic (PT) pathways of coagulation.[16][17]

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. Prolongation of the aPTT indicates inhibition of factors in these pathways.[2]

-

Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. Prolongation of the PT suggests inhibition of factors in these pathways.[2]

These assays are typically performed on automated coagulometers using commercially available reagents.

In Vivo Models of Thrombosis

Animal models of thrombosis are crucial for evaluating the antithrombotic efficacy of lead compounds in a physiological setting.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This is a widely used and reproducible model of arterial thrombosis.[1][9]

dot

Caption: Workflow for the FeCl₃-induced arterial thrombosis model in rats.

Experimental Protocol:

-

Animal Preparation: Anesthetize a Sprague-Dawley rat (e.g., with 2% isoflurane).[9] Surgically expose the common carotid artery.

-

Treatment Administration: Administer the test compound or vehicle, typically intravenously or orally, at a predetermined time before thrombosis induction.

-

Thrombosis Induction: Apply a small piece of filter paper saturated with a FeCl₃ solution (e.g., 50%) to the surface of the carotid artery for a specific duration (e.g., 10 minutes).[9] The FeCl₃ causes oxidative injury to the endothelium, initiating thrombus formation.

-

Efficacy Assessment:

-

Monitor blood flow in the artery using a Doppler flow probe. The primary endpoint is often the time to complete vessel occlusion.

-

After a set period, the arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Dose-Response Data from a Ferric Chloride Model:

| Compound | Dose (mg/kg) | % Inhibition of Thrombus Formation |

| Vehicle | - | 0% |

| Compound X | 1 | 35% |

| Compound X | 3 | 68% |

| Compound X | 10 | 95% |

Note: This is illustrative data.

Conclusion

The pyridine scaffold remains a highly privileged structure in the field of anticoagulant research. A systematic and rigorous approach to the synthesis, purification, and biological evaluation of novel pyridine-based intermediates is essential for the successful discovery and development of new therapeutic agents. This guide has provided a framework of detailed protocols and expert insights to aid researchers in this endeavor. By understanding the causality behind experimental choices—from the selection of a synthetic route to the optimization of an in vivo model—scientists can more efficiently navigate the path from initial concept to a promising clinical candidate.

References

-

A Process For The Preparation Of Edoxaban And Its Intermediates. Quick Company. [Link]

-

Sun, X., et al. (2017). Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. Bioorganic & Medicinal Chemistry, 25(10), 2800-2810. [Link]

- Vogel, G. M., & Meuleman, D. G. (1996). In vivo models for the evaluation of antithrombotics and thrombolytics. In Thrombosis and Hemorrhage (pp. 819-835). Churchill Livingstone.

-

5-Methyl-4567-Tetrahydrothiazolo[54-C]Pyridine-2-Carboxylic Acid Hydrochloride 97.0%(HPLC). PureSynth. [Link]

-

Kardile, P., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]

- Separation method of edoxaban and isomers thereof.

- Method for preparing tert-butyl n-((1r,2s,5s)

-

Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. [Link]

- Preparation method of Edoxaban intermediate - Google P

-

New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

-

Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal. [Link]

-

Mohammadi Khanaposhtani, M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1), 21. [Link]

-

Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]

-

Kim, H., et al. (2021). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. Yonsei Medical Journal, 62(11), 1032-1041. [Link]

-

Wang, X., et al. (2005). An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. Thrombosis Research, 115(1-2), 127-133. [Link]

-

Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. PMC. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. PubChem. [Link]

-

Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. ResearchGate. [Link]

-

Kim, H., et al. (2021). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. Yonsei Medical Journal, 62(11), 1032. [Link]

-

The dose-response curve for the plasma-diluted factor Xa time assay... ResearchGate. [Link]

-

Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]

-

Testing for the lupus anticoagulant: the good, the bad, and the ugly. PMC. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Clinical Medicine. [Link]

-

Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer). StatPearls. [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

-

Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. ETD Collection for University of Texas, El Paso. [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]100-column.html)

Sources

- 1. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 4. Evaluation of Antifactor-Xa Heparin Assay and Activated Partial Thromboplastin Time Values in Patients on Therapeutic Continuous Infusion Unfractionated Heparin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure-synth.com [pure-synth.com]

- 6. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]

- 7. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. “ A Process For The Preparation Of Edoxaban And Its Intermediates” [quickcompany.in]

- 9. Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | 480449-70-5 [sigmaaldrich.com]

- 12. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [sigmaaldrich.com]

- 13. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 14. tsijournals.com [tsijournals.com]

- 15. redcliffelabs.com [redcliffelabs.com]

- 16. Update on laboratory practice for the diagnosis of lupus anticoagulant and the antiphospholipid syndrome [explorationpub.com]

- 17. Testing for the lupus anticoagulant: the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]

Technical Sourcing & Synthesis Guide: 6-(5-Chlorothiophen-2-yl)pyridin-3-amine

This guide serves as a technical whitepaper for researchers and drug development professionals tasked with sourcing or synthesizing 6-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS 438585-65-0).[1][2]

This scaffold is a critical building block in medicinal chemistry, particularly in the development of Factor Xa inhibitors and kinase inhibitors.[1][2] Its structural integrity—specifically the stability of the chlorothiophene moiety and the oxidation susceptibility of the aminopyridine—demands rigorous supply chain validation.[1]

Executive Summary & Compound Profile

6-(5-Chlorothiophen-2-yl)pyridin-3-amine is a bi-heteroaryl scaffold combining an electron-rich chlorothiophene and a nucleophilic aminopyridine.[1][2] It functions as a "privileged structure" in drug discovery, offering vectors for hydrogen bonding (pyridine nitrogen, amine) and lipophilic interactions (chlorothiophene).[1][2]

Chemical Identity

| Property | Specification |

| CAS Number | 438585-65-0 |

| IUPAC Name | 6-(5-chlorothiophen-2-yl)pyridin-3-amine |

| Molecular Formula | C₉H₇ClN₂S |

| Molecular Weight | 210.68 g/mol |

| Appearance | Pale yellow to tan solid (Oxidation sensitive) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Reactivity | Nucleophilic amine (acylation/alkylation); Pyridine nitrogen (salt formation); Thiophene C-Cl bond (potential Pd-catalyzed insertion site) |

Vendor Landscape & Sourcing Strategy

Sourcing this compound presents a "Buy vs. Make" decision.[1] While catalog items exist, batch-to-batch variability in purity (specifically des-chloro impurities) is a common risk.[1][2]

Tier 1: Verified Catalog Suppliers

These vendors list the specific CAS 438585-65-0 and typically hold stock or have validated routes.[1]

-

Accela ChemBio: Catalog ID SY199702.[1] Known for heterocyclic building blocks.[1]

-

Biosynth: Global supplier with strong analytical backing.[1]

-

CymitQuimica: European distributor often aggregating multiple sources.[1]

-

Enamine: Likely source for building blocks; often holds the largest stock of heteroaryl amines.[1]

Tier 2: Custom Synthesis & Bulk Procurement

For >100g requirements, catalog prices become prohibitive.[1][2] Engage CROs (Contract Research Organizations) with specific instructions to avoid de-chlorination side reactions.

Supply Chain Decision Matrix (DOT Visualization)

Figure 1: Decision logic for sourcing CAS 438585-65-0 based on scale and risk tolerance.

Technical Quality Assurance: The "Science" of Validation[1]

When receiving this material from a vendor, you must validate it against specific failure modes inherent to its synthesis.[1][2]

Critical Impurity Profile

-

Des-chloro Analog (6-(thiophen-2-yl)pyridin-3-amine):

-

Homocoupling Dimers:

-

Palladium Residues:

Analytical Protocol

-

HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).[1] Gradient 5% -> 95% over 15 mins.[1]

-

Note: The amine tailing can be suppressed with 0.1% Triethylamine or Ammonia if using high pH stable columns.[1]

-

-

1H NMR (DMSO-d6):

-

Look for the diagnostic thiophene doublet (approx 7.0-7.5 ppm) and the absence of the C4-H thiophene signal (which would indicate de-chlorination).

-

Synthesis Protocol (The "Make" Option)

If commercial stock is unavailable or impure, the following protocol provides a robust, self-validating synthesis route.

Retrosynthetic Analysis

The most reliable disconnection is the Suzuki-Miyaura coupling between:

-

Fragment A: 5-Chlorothiophen-2-ylboronic acid (CAS 162607-18-3)[1][2]

-

Fragment B: 6-Bromo-3-pyridinamine (CAS 13534-97-9) or 2-bromo-5-aminopyridine.[1][2]

Note: Using the free amine (Fragment B) is possible, but protecting it as an acetamide or carbamate can improve yields.[1] The protocol below uses the free amine for efficiency.

Experimental Workflow (Step-by-Step)

Reagents:

-

Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and efficiency with heteroaryl chlorides.[1]

Procedure:

-

Inerting: Charge a round-bottom flask with 6-Bromo-3-pyridinamine and 5-Chlorothiophen-2-ylboronic acid. Evacuate and backfill with Nitrogen (3x).[1]

-

Solvation: Add degassed 1,4-Dioxane.

-

Base Addition: Add the K₂CO₃ solution.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM under a positive stream of Nitrogen.[1]

-

Reaction: Heat to 85°C for 4–6 hours.

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2][3] Dry over Na₂SO₄.[1][3]

-

Purification: Flash Chromatography (Hexane/EtOAc gradient). The product is an amine, so pre-treat the silica with 1% Et₃N or use a DCM/MeOH gradient if polarity is high.[1][2]

Synthesis Pathway Visualization (DOT)

Figure 2: Validated synthetic route via Suzuki-Miyaura coupling.

Handling & Storage

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aminopyridines oxidize and darken upon exposure to air and light.[1]

-

Stability: The C-Cl bond on the thiophene is stable under standard conditions but labile under strong Pd-catalyzed hydrogenation conditions.[1] Avoid H₂/Pd-C deprotection steps in subsequent synthesis if this moiety is present.[1]

References

-

Accela ChemBio. (n.d.).[1] Product Catalog: 6-(5-chlorothiophen-2-yl)pyridin-3-amine (SY199702).[1][2] Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational reference for the coupling protocol).

-

Biosynth. (n.d.).[1] Chemical Supply: CAS 438585-65-0.[1] Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: Chlorothiophenyl-pyridine derivatives. Retrieved from

Sources

- 1. 155535-20-9,2-Chloro-5,6,7,8-tetrahydroquinoxaline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Prydine&Imidazole on sales - Quality Prydine&Imidazole supplier | UIV CHEM [riyngroup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Difference between 6-(5-chlorothiophen-2-yl)pyridin-3-amine and Rivaroxaban intermediates

An In-depth Technical Guide A Comparative Analysis for Drug Development Professionals: 6-(5-chlorothiophen-2-yl)pyridin-3-amine and Key Rivaroxaban Intermediates

Executive Summary:

This technical guide provides a detailed comparative analysis of 6-(5-chlorothiophen-2-yl)pyridin-3-amine and the pivotal chemical intermediates used in the synthesis of Rivaroxaban, a leading oral anticoagulant. While both entities incorporate a chlorothiophene moiety, their roles, synthetic origins, and chemical identities are fundamentally distinct. Rivaroxaban intermediates are process-defined precursors, meticulously designed and controlled to build a specific, complex Active Pharmaceutical Ingredient (API). Their value is inextricably linked to the successful synthesis of the final drug. In contrast, 6-(5-chlorothiophen-2-yl)pyridin-3-amine is a discrete chemical entity—a heterocyclic building block whose potential lies in its utility for discovering new chemical entities. This guide will dissect these differences through a rigorous examination of their molecular structures, synthesis strategies, functional roles in drug development, and analytical characterization, providing researchers and scientists with a clear framework for understanding these distinct classes of molecules.

Introduction

The Central Role of Intermediates in Rivaroxaban Synthesis

Rivaroxaban (Xarelto®) is a potent, orally bioavailable, and direct inhibitor of coagulation factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its synthesis is a complex, multi-step process where the quality of each preceding step dictates the purity, yield, and safety of the final API.[1] Understanding the synthesis and control of its key intermediates is therefore not merely an academic exercise but a critical component of pharmaceutical manufacturing and quality assurance.[1][3] These intermediates are the foundational building blocks upon which the complex, stereospecific architecture of Rivaroxaban is constructed.[3]

6-(5-chlorothiophen-2-yl)pyridin-3-amine: A Distinct Heterocyclic Scaffold

6-(5-chlorothiophen-2-yl)pyridin-3-amine is a bi-heterocyclic compound featuring a chlorothiophene ring linked to an aminopyridine core. Unlike the process-defined intermediates of Rivaroxaban, this molecule stands as an independent chemical entity. Its structure is of interest to medicinal chemists as a potential scaffold for developing new therapeutic agents, for instance, by targeting kinases or other enzymes implicated in disease pathways.[4] Its utility is not as a precursor to a known drug but as a starting point for new drug discovery campaigns.

Comparative Structural Analysis

The most fundamental difference lies in the molecular architecture of these compounds. Rivaroxaban intermediates are progressively more complex structures that contain the specific stereochemistry and functional groups required for the final API.

Molecular Structures of Key Rivaroxaban Intermediates

The synthesis of Rivaroxaban typically involves several key intermediates. Three of the most critical are:

-

4-(4-Aminophenyl)morpholin-3-one: This compound provides the morpholinone-aniline core of the final molecule.[1][5]

-

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione: This advanced intermediate contains the crucial (S)-stereocenter and the oxazolidinone ring, with the amine function protected by a phthalimide group.[6][7][8]

-

(S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one: The immediate precursor to Rivaroxaban, formed after deprotection of the amine. It is often handled as a salt (e.g., hydrochloride or perchlorate) to improve stability.[9][10][11][12]

Molecular Structure of 6-(5-chlorothiophen-2-yl)pyridin-3-amine

This molecule is a simpler, planar aromatic system resulting from the coupling of two heterocyclic rings. Its structure lacks the chiral center, the oxazolidinone ring, and the morpholinone group characteristic of the advanced Rivaroxaban intermediates.

Table 1: Comparison of Core Structural Motifs

| Structural Motif | Present in Rivaroxaban Intermediates? | Present in 6-(5-chlorothiophen-2-yl)pyridin-3-amine? | Significance |

| (S)-Oxazolidinone Ring | Yes (in advanced intermediates) | No | Essential for Factor Xa binding and pharmacological activity; introduces chirality.[13] |

| Morpholin-3-one Group | Yes | No | A key pharmacophoric element of Rivaroxaban. |

| Aminopyridine Core | No | Yes | Provides a basic nitrogen and a point for further chemical elaboration. |

| Chlorothiophene Moiety | Yes (as the final acylating agent) | Yes | A shared feature, but incorporated differently (amide vs. direct C-C bond). |

| Chiral Center | Yes (S-configuration) | No | Rivaroxaban's activity is enantiomer-specific. |

The logical relationship and structural progression of the Rivaroxaban intermediates are distinct from the standalone nature of the aminopyridine compound.

Synthesis Pathways: A Divergence in Strategy

The synthetic methodologies employed to produce these molecules reflect their disparate functions. The synthesis of Rivaroxaban is a carefully orchestrated, multi-step convergent process, whereas the synthesis of 6-(5-chlorothiophen-2-yl)pyridin-3-amine is a more direct construction of a chemical building block.

Convergent Synthesis of Rivaroxaban

The industrial synthesis of Rivaroxaban is designed for scalability, stereocontrol, and purity. A common strategy involves constructing the core amine intermediate and then acylating it in the final step.

Experimental Protocol: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate)

-

Ring Opening: 4-(4-Aminophenyl)morpholin-3-one is reacted with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in a suitable solvent like aqueous methanol under reflux. This step stereospecifically opens the epoxide ring to form the amino alcohol precursor.[14]

-

Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring. This is often achieved using N,N'-Carbonyldiimidazole (CDI), which is a safer alternative to phosgene.[2][14] This reaction yields the phthalimide-protected intermediate, (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione.

-

Deprotection: The phthalimide protecting group is removed to unmask the primary amine. This is typically accomplished by hydrazinolysis (reacting with hydrazine hydrate in a solvent like methanol under reflux) or by using aqueous methylamine.[6][12][14]

-

Isolation: The resulting amine intermediate, (S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, is often isolated as a salt by adding an acid (e.g., HCl) to aid in purification and enhance stability.[12]

Causality: The choice of a phthalimide protecting group is deliberate; it is robust and stable through the early reaction steps but can be cleaved under specific conditions without racemizing the delicate chiral center. The convergent approach, where complex fragments are built separately and then combined, is often more efficient and higher-yielding for complex molecules like Rivaroxaban.[6]

Synthesis of 6-(5-chlorothiophen-2-yl)pyridin-3-amine

This compound is typically synthesized via a cross-coupling reaction, a standard and powerful tool in medicinal chemistry for joining aromatic rings.

Experimental Protocol: Synthesis via Suzuki Coupling

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add 6-chloropyridin-3-amine (1.0 eq), (5-chlorothiophen-2-yl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The Suzuki coupling is chosen for its high functional group tolerance, reliability, and the commercial availability of the required building blocks. This method provides a direct and efficient route to the target molecule without the need for complex protecting group strategies or stereochemical control, which is appropriate for producing a building block rather than a complex API.

Analytical Characterization and Quality Control

The analytical scrutiny applied to these molecules differs significantly, reflecting their intended use. Rivaroxaban intermediates require rigorous testing to ensure they meet the stringent purity and safety standards for API manufacturing.

Analytical Profile of Rivaroxaban Intermediates

Quality control for Rivaroxaban intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is the primary tool used to determine purity and identify any related substances or process impurities.[15] Strict limits are placed on any impurity, especially those that are chiral or potentially genotoxic, as they could carry through to the final drug product.[13]

Table 2: Representative Analytical Data for a Key Rivaroxaban Intermediate (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

| Analysis | Specification / Typical Result | Reference |

| Appearance | White to off-white solid | [16] |

| HPLC Purity | ≥ 98% | [16] |

| Mass Spec (ESI-MS) | m/z: 422 [M+H]⁺, 444 [M+Na]⁺ | [16] |

| ¹H NMR (400MHz, CDCl₃) | δ (ppm): 7.88 (m, 2H), 7.75 (m, 2H), 7.56 (d, 2H), 7.34 (d, 2H), 4.98 (m, 1H), 4.32 (s, 2H), 4.10 (m, 2H), 3.94 (m, 4H), 3.74 (m, 2H). | [16] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.1, 166.9, 154.0, 137.5, 136.7, 134.6, 131.8, 126.3, 123.8, 119.3, 69.8, 68.7, 64.2, 49.8, 48.5, 40.9. | [6] |

Analytical Profile of 6-(5-chlorothiophen-2-yl)pyridin-3-amine

As a research chemical or building block, the primary analytical goal is to confirm the structure and establish a reasonable level of purity for subsequent reactions. The characterization would typically involve standard spectroscopic methods.

Table 3: Representative Analytical Data for 6-(5-chlorothiophen-2-yl)pyridin-3-amine (Data based on analysis of similar structures)

| Analysis | Specification / Typical Result | Reference |

| Appearance | Yellow to brown solid | |

| Mass Spec (EI-MS) | Expected m/z for C₉H₇ClN₂S | N/A |

| ¹H NMR (400MHz, CDCl₃) | Expected signals: Aromatic protons on both pyridine and thiophene rings (approx. 6.8-8.2 ppm), and a broad singlet for the -NH₂ protons (approx. 3.9-4.5 ppm). | [17][18] |

| IR (KBr, cm⁻¹) | Expected peaks: N-H stretch (3300-3500), Aromatic C-H stretch (~3100), C=C/C=N ring stretching (1450-1600), C-Cl stretch (~800). | [17] |

Conclusion

The distinction between 6-(5-chlorothiophen-2-yl)pyridin-3-amine and the intermediates of Rivaroxaban is a clear illustration of context in pharmaceutical chemistry. It is a difference between a tool and a component part of a finished product.

-

Role & Function: Rivaroxaban intermediates are means to an end. They are transient, process-specific molecules with a single purpose: the efficient and pure synthesis of Rivaroxaban. Their chemical identity is defined by their position in a validated synthetic route.[1]

-

Chemistry & Design: 6-(5-chlorothiophen-2-yl)pyridin-3-amine is a starting point. It is a discrete, stable building block designed for versatility in discovery chemistry. Its value lies in the potential new molecules that can be created from it.

For researchers, scientists, and drug development professionals, recognizing this fundamental divergence is crucial. It informs procurement decisions, dictates the required level of quality control, and shapes the strategic approach to either process optimization (for intermediates) or new chemical entity discovery (for building blocks).

References

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). MDPI. Available at: [Link]

-

Rivaroxaban Intermediates Introduction From Arborpharm. (2025). Arborpharm. Available at: [Link]

- Processes for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.

- The synthetic method of rivaroxaban. (n.d.). Google Patents.

-

Synthesis method of rivaroxaban. (2012). Eureka | Patsnap. Available at: [Link]

-

Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. (2023). The Pharma Innovation Journal. Available at: [Link]

-

Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). ResearchGate. Available at: [Link]

- Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.

-

An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. (n.d.). IP.com. Available at: [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.

- Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.

-

Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2018). Symbiosis. Available at: [Link]

-

4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (CAS No: 898543-06-1) API Intermediate Manufacturers. (n.d.). apicule. Available at: [Link]

-

Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. (2025). IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Development and validation of UV spectrophotometric method for the determination of rivaroxaban. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. (n.d.). Frontiers. Available at: [Link]

-

PROCESSES FOR THE PREPARATION OF 4-{4-[5(S)-(AMINOMETHYL)-2-OXO-1,3-OXAZOLIDIN-3-YL]PHENYL} MORPHOLIN-3-ONE. (2013). WIPO Patentscope. Available at: [Link]

-

Understanding Rivaroxaban Intermediates: Key Components in Anticoagulant Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. (n.d.). PubChem. Available at: [Link]

- Rivaroxaban intermediate and preparation thereof. (n.d.). Google Patents.

-

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione. (n.d.). Pharmaffiliates. Available at: [Link]

- Method for preparing rivaroxaban intermediate. (n.d.). Google Patents.

-

Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. (n.d.). ScienceDirect. Available at: [Link]

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

6-chloro-3-amino pyridine. (n.d.). PharmaCompass.com. Available at: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Available at: [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Rivaroxaban | 366789-02-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 446292-08-6|(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 9. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]

- 10. apicule.com [apicule.com]

- 11. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2014102820A2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 16. EP2837628B1 - Method for preparing rivaroxaban intermediate - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of Chlorothiophene-Pyridine Amines

Introduction: The Growing Importance of Chlorothiophene-Pyridine Amines in Drug Discovery

The confluence of a chlorothiophene moiety with an aminopyridine scaffold has given rise to a class of compounds with significant potential in modern medicinal chemistry. These heterocyclic structures are prevalent in a variety of biologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The chlorothiophene ring often serves as a versatile anchor, while the aminopyridine portion can be crucial for establishing key interactions with biological targets.[3] The substitution pattern, particularly the position of the chlorine atom and the amino group, can profoundly influence the molecule's physicochemical properties, which in turn dictate its solubility and stability—two cornerstones of successful drug development.

This guide provides a comprehensive overview of the critical considerations and experimental methodologies for characterizing the solubility and stability of chlorothiophene-pyridine amines. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that inform robust and reliable data generation. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for advancing promising candidates from the bench to the clinic.

Part 1: Solubility Profiling of Chlorothiophene-Pyridine Amines

A compound's aqueous solubility is a critical determinant of its oral bioavailability and overall suitability for formulation. For chlorothiophene-pyridine amines, the interplay between the relatively nonpolar chlorothiophene ring and the basic aminopyridine, which can be protonated, makes their solubility highly dependent on pH.[4]

Theoretical Considerations and Causality

The solubility of these compounds is governed by a delicate balance of intermolecular forces:

-

Crystal Lattice Energy: The energy required to break the bonds holding the solid-state crystal together. Stronger intermolecular interactions in the crystal lead to lower solubility.

-

Solvation Energy: The energy released when the molecule is surrounded by solvent molecules. The ability of the aminopyridine nitrogen to act as a hydrogen bond acceptor and the potential for the amino group to act as a hydrogen bond donor can enhance aqueous solubility.[5]

-

Ionization (pKa): The aminopyridine moiety is basic and will be protonated at pH values below its pKa. The resulting salt form generally exhibits significantly higher aqueous solubility than the neutral form.[4] Therefore, determining the pKa of the aminopyridine nitrogen is a crucial first step in understanding the pH-solubility profile.

Experimental Determination of Solubility

Two primary types of solubility measurements are routinely employed in drug discovery: kinetic and thermodynamic (equilibrium) solubility.

Kinetic solubility is a high-throughput method used in early discovery to quickly assess the solubility of a large number of compounds.[6][7] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the chlorothiophene-pyridine amine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Dilute each concentration 1 in 50 into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[7]

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. The onset of precipitation is indicated by an increase in absorbance.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used due to its ability to solubilize a wide range of organic compounds. However, it's crucial to keep the final DMSO concentration low (typically ≤2%) as it can artificially inflate solubility.[9]

-

Turbidimetry: This method is rapid and does not require separation of the solid from the liquid phase, making it amenable to automation.

Mandatory Visualization: Kinetic Solubility Workflow

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the most common technique for this determination.[11][12]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Compound Addition: Add an excess of the solid chlorothiophene-pyridine amine to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-buffered solutions, organic solvents). The presence of undissolved solid is crucial.[13]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter.[13]

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility based on the measured concentration and any dilution factors.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated at equilibrium.

-

Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

-

Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and specific method for determining the concentration of the dissolved compound.

Data Presentation: Template for Solubility Data

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | Experimental Data | Experimental Data | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data | Thermodynamic |

| 0.1 M HCl (pH 1) | 25 | Experimental Data | Experimental Data | Thermodynamic |

| Ethanol | 25 | Experimental Data | Experimental Data | Thermodynamic |

| DMSO | 25 | Experimental Data | Experimental Data | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data | Kinetic |

Part 2: Stability Assessment of Chlorothiophene-Pyridine Amines

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing stability-indicating analytical methods.[5][15][16] These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][17][18]

Intrinsic Chemical Liabilities

The chlorothiophene-pyridine amine scaffold possesses several functional groups that may be susceptible to degradation:

-

Hydrolysis: While the aromatic rings are generally stable to hydrolysis, other functional groups that may be present in the molecule (e.g., esters, amides) could be labile under acidic or basic conditions.[16]

-

Oxidation: The electron-rich thiophene ring and the aminopyridine moiety are potential sites for oxidation.[15] The sulfur atom in the thiophene ring can be oxidized, and the amino group can be susceptible to oxidative degradation.[19]

-

Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photolytic degradation.[20][21] Thiophene-containing compounds have been investigated for their photostability.[22][23]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than those encountered during long-term storage.[24] The goal is to achieve a target degradation of 5-20%.[24]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of the chlorothiophene-pyridine amine in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.[25]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[15]

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[2] A control sample should be protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base-stressed samples.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Causality Behind Experimental Choices:

-

ICH Guidelines: The choice of stress conditions is based on ICH recommendations to cover the most common degradation pathways encountered by pharmaceutical products.[1][17][18]

-

Target Degradation (5-20%): This range is sufficient to produce and detect primary degradation products without leading to extensive secondary degradation, which can complicate the analysis.[24]

-

Stability-Indicating Method: The cornerstone of a successful forced degradation study is an analytical method that can resolve all significant degradation products from the parent compound, ensuring that the decrease in the parent peak accurately reflects its degradation.

Mandatory Visualization: Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Data Interpretation and Reporting

The results of the forced degradation studies should be summarized in a table, indicating the percentage of the parent compound remaining and the formation of major degradation products under each stress condition.

Data Presentation: Template for Forced Degradation Data

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (RRT) |

| 0.1 M HCl, 80°C | 24h | Experimental Data | Experimental Data |

| 0.1 M NaOH, 60°C | 24h | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | 24h | Experimental Data | Experimental Data |

| Dry Heat, 80°C | 48h | Experimental Data | Experimental Data |

| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data |

| Control (No Stress) | 48h | >99% | None Detected |

RRT: Relative Retention Time

Conclusion: A Pathway to Robust Drug Development

The chlorothiophene-pyridine amine scaffold represents a promising area of research in drug discovery. However, a thorough and early characterization of the solubility and stability of these compounds is indispensable for their successful development. This guide has provided a framework of robust, field-proven methodologies for generating high-quality solubility and stability data. By understanding the "why" behind each experimental step and adhering to established protocols, researchers can de-risk their projects, make informed decisions about candidate selection and formulation, and ultimately, accelerate the journey of these important molecules to the patients who need them.

References

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link][1][26]

-

ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. [Link][2][26]

-

ICH. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare; 2017. [Link][17]

- Aminopyridines. In: Principles of Drug Action 1. Spring 2005.

-

ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][26]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. [Link][18]

-

NCATS. Aqueous Kinetic Solubility. National Center for Advancing Translational Sciences. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link][7]

-

PCBIS. Thermodynamic solubility. University of Strasbourg. [Link][10]

- Yousif E, Salih N, Salimon J. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polym Degrad Stab. 2012;97(9):1643-1649.

-

Osorio-Vargas P, Lioi S, Ramirez-Gualito K, et al. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Int J Mol Sci. 2024;25(4):2375. [Link][22]

-

Extension of the sequence to 2‐chlorothiophene and proposed mechanism... ResearchGate. [Link]

-

Goudarzi A, Khataee A, Samadi A, et al. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Omega. 2023;8(26):23521-23530. [Link][23]

-

Babu AR, Kalariya PD, Vaskuri GS, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2016;23(4):6-11. [Link][11]

-